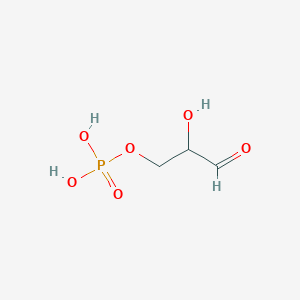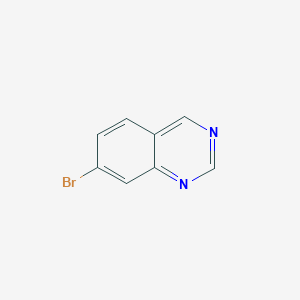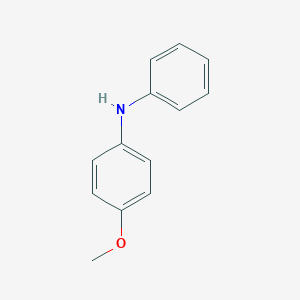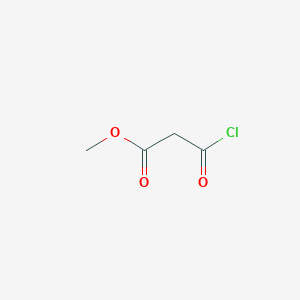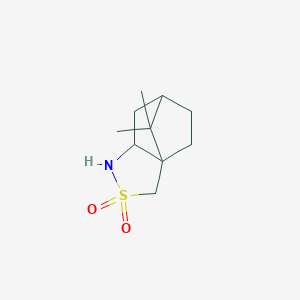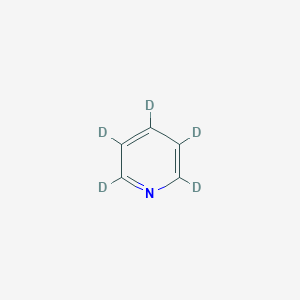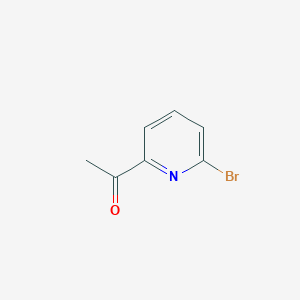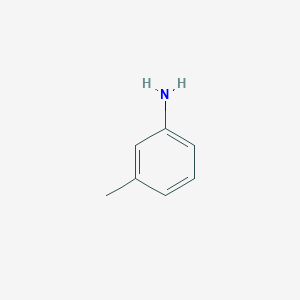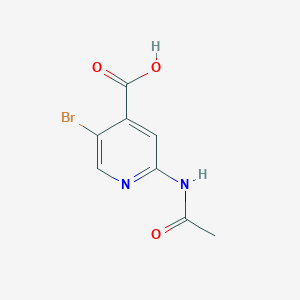
2-Acetamido-5-bromoisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves the condensation of acetic acids with suitable nuclei, highlighting the versatility of acetamido and bromo derivatives in forming a broad spectrum of antibacterial and potentially other biologically active substances. For example, the synthesis of 2-(3-bromo-5-isoxazolylideneamino-oxy)acetamido-beta-lactam derivatives shows interesting activity against Gram-positive bacteria, including beta-lactamase-producing microorganisms, pointing to the methodological relevance in synthesizing compounds like 2-Acetamido-5-bromoisonicotinic acid (Sala et al., 1991).
Molecular Structure Analysis
Studies on similar compounds, such as 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, have utilized spectroscopic and computational methods to investigate their optimized molecular structure, vibrational frequencies, and charge transfer within the molecule. These analyses are crucial for understanding the stability and electronic properties of compounds like 2-Acetamido-5-bromoisonicotinic acid (Bhagyasree et al., 2013).
Chemical Reactions and Properties
The reactivity of the bromine atom in derivatives of acetamido and bromo compounds towards anionoid reagents has been explored, indicating a broad range of potential chemical transformations. For instance, the study on diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate demonstrates the versatile nucleophilic substitution reactions that these compounds can undergo, leading to various substituted derivatives (Tada, 1966).
科学的研究の応用
Heterocyclic Syntheses and Cascade Reactions
Compounds similar to 2-Acetamido-5-bromoisonicotinic acid have been utilized as precursors in the synthesis of various heterocyclic compounds. For example, thioureido-acetamides are utilized in one-pot cascade reactions to form heterocycles like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines with excellent atom economy. These synthetic pathways are significant for developing pharmaceuticals and materials with tailored properties (Schmeyers & Kaupp, 2002).
pH Imaging Using Hyperpolarized 13C MRI
The application of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), which shares functional groups with 2-Acetamido-5-bromoisonicotinic acid, in pH imaging using hyperpolarized 13C MRI, showcases the potential of acetamido compounds in diagnostic imaging. This technique allows rapid and sensitive pH measurements within physiological ranges, crucial for diagnosing and monitoring diseases (Flavell et al., 2015).
Anticancer Activity and Molecular Docking Studies
Compounds structurally related to 2-Acetamido-5-bromoisonicotinic acid, such as 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles, have been synthesized and evaluated for their anticancer activities. These compounds have shown potential as tubulin polymerization inhibitors, indicating their promise in cancer therapy (Mphahlele & Parbhoo, 2018).
Antimicrobial and Hemolytic Activity
Another study focused on the synthesis and evaluation of antimicrobial and hemolytic activities of acetamide derivatives, indicating the utility of acetamido compounds in developing new antimicrobials with specific activities against various bacterial strains. This research highlights the potential of functionalized acetamides in addressing antibiotic resistance (Gul et al., 2017).
Synthesis and Computational Study for Antimicrobial Properties
Additionally, the synthesis and investigation of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, and its antimicrobial properties provide insight into the design of novel compounds with potential for treating microbial infections. The comprehensive study, including computational analysis, demonstrates the chemical versatility and biological relevance of acetamido-containing molecules (Bhagyasree et al., 2013).
Safety And Hazards
特性
IUPAC Name |
2-acetamido-5-bromopyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-4(12)11-7-2-5(8(13)14)6(9)3-10-7/h2-3H,1H3,(H,13,14)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUSCTBEWDBHAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C(=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428414 |
Source


|
| Record name | 2-Acetamido-5-bromoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-5-bromoisonicotinic acid | |
CAS RN |
871269-03-3 |
Source


|
| Record name | 2-Acetamido-5-bromoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

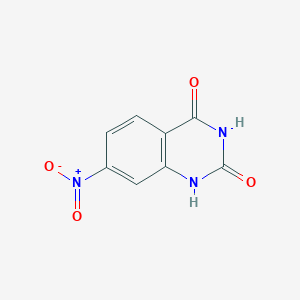
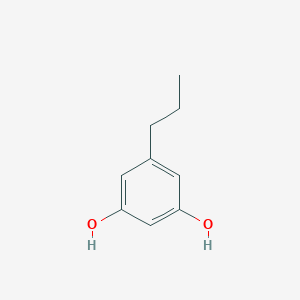
![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)
